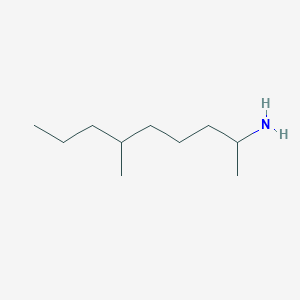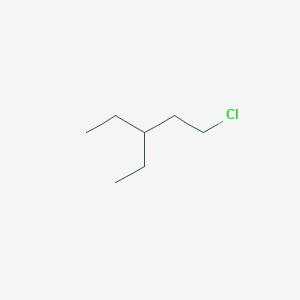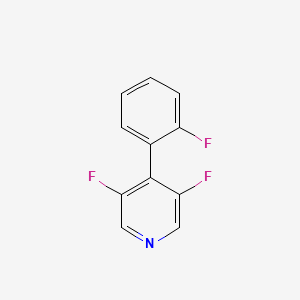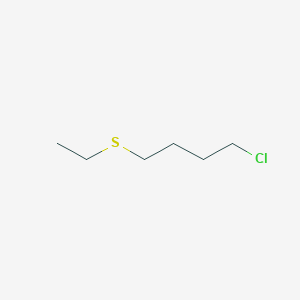
6-Methylnonan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylnonan-2-amine is an organic compound belonging to the class of amines It is characterized by the presence of an amino group attached to a nonane chain with a methyl substitution at the sixth carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Methylnonan-2-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with appropriate alkyl halides. For instance, the reaction of 6-methylnonan-2-ol with ammonia in the presence of a dehydrating agent can yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of nitriles or the reductive amination of ketones. These methods are preferred due to their efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methylnonan-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Primary amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
6-Methylnonan-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and as a precursor for biologically active compounds.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 6-Methylnonan-2-amine exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can modulate enzyme activity, receptor binding, and other biochemical pathways.
Comparaison Avec Des Composés Similaires
Nonan-2-amine: Lacks the methyl substitution at the sixth carbon.
6-Methylnonan-1-amine: The amino group is at the first carbon instead of the second.
6-Methyldecan-2-amine: Has an additional carbon in the chain.
Uniqueness: 6-Methylnonan-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted applications in various fields.
Propriétés
Formule moléculaire |
C10H23N |
|---|---|
Poids moléculaire |
157.30 g/mol |
Nom IUPAC |
6-methylnonan-2-amine |
InChI |
InChI=1S/C10H23N/c1-4-6-9(2)7-5-8-10(3)11/h9-10H,4-8,11H2,1-3H3 |
Clé InChI |
KJDAFNMLVGZVPF-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)CCCC(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]-2-methylpropanamide](/img/structure/B13198768.png)
![2-Chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13198775.png)
![3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]](/img/structure/B13198778.png)

![3-(1-Aminopropan-2-YL)-8-azabicyclo[3.2.1]octan-3-OL](/img/structure/B13198787.png)
![Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13198790.png)
![1-[(3,3-Difluorocyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13198797.png)

![{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13198805.png)
![tert-butyl N-[4-(4-fluorophenyl)piperidin-3-yl]carbamate](/img/structure/B13198807.png)
